1-Benzoyl-1H-indole-2,3-dione
Description
Historical Context of Indole-2,3-dione (Isatin) Chemistry
The journey into the world of indole-2,3-diones began in 1840 when Otto Linné Erdman and Auguste Laurent first isolated the parent compound, isatin (B1672199) (1H-indole-2,3-dione). wikipedia.orgsciensage.info They achieved this by oxidizing indigo (B80030) dye with nitric and chromic acids. wikipedia.orgsciensage.info This discovery laid the fundamental groundwork for nearly two centuries of advancements in heterocyclic chemistry. Initially synthesized, isatin was later found to be an endogenous compound present in various plants, such as those of the genus Isatis and in Couroupita guianensis, and even in mammalian tissues and bodily fluids as a metabolic derivative of adrenaline. wikipedia.orgsciensage.infoscielo.br
The versatility of isatin as a synthetic building block quickly became apparent, leading to extensive research into its chemical properties and potential applications. scielo.br Early methods for synthesizing isatin derivatives included the Sandmeyer, Stolle, Gassman, and Martinet procedures. nih.govijpsr.com These conventional methods have since been supplemented by numerous novel and more environmentally friendly synthetic approaches. nih.gov
Significance of the Indole-2,3-dione Scaffold in Organic Synthesis and Chemical Research
The indole-2,3-dione scaffold, with its fused aromatic and five-membered rings containing two carbonyl groups, is a structure of immense interest in organic synthesis and medicinal chemistry. wikipedia.orgnih.govxisdxjxsu.asia This unique structure, featuring a ketone and a γ-lactam moiety, provides multiple reactive sites, allowing it to act as both an electrophile and a nucleophile. wikipedia.org
Key reactive sites on the isatin core include:
The nitrogen atom at position 1, which can undergo substitution reactions. wikipedia.org
The phenyl ring, which is susceptible to electrophilic aromatic substitution at positions C-5 and C-7. wikipedia.org
The C-3 carbonyl group, which readily undergoes nucleophilic additions. wikipedia.org
This reactivity makes isatin a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including other indoles and quinolines. scielo.bricm.edu.pl The ability to introduce various substituents at different positions on the isatin core has allowed for the creation of a vast library of derivatives with diverse chemical properties and biological activities. xisdxjxsu.asiamdpi.com The scaffold's structural versatility is a key reason for its widespread use in the development of new pharmaceutical agents. xisdxjxsu.asiamdpi.com
Overview of Research on 1-Benzoyl-1H-indole-2,3-dione and Its Derivatives
This compound is a specific derivative of isatin where a benzoyl group is attached to the nitrogen atom of the indole (B1671886) ring. This modification significantly influences the electronic and steric properties of the molecule. Research on this compound and related N-substituted derivatives has explored their synthesis and reactivity.
For instance, studies have detailed the synthesis of new heterocyclic compounds starting from 1-benzoyl-3-bromoacetyl indoles. researchgate.net These reactions have led to the formation of various complex structures, including 2-thioxoimidazolidines, imidazolidine-2,4-diones, and quinoxaline (B1680401) derivatives. researchgate.net The synthesis of N-benzyl isatins, a closely related class of compounds, has also been a focus of research, often serving as intermediates for creating more complex molecules like Schiff bases with potential biological activities. sysrevpharm.org
The introduction of the benzoyl group at the N-1 position is a strategic modification to create new chemical entities with potentially unique properties, building upon the rich chemical foundation of the isatin scaffold.
Structure
3D Structure
Properties
CAS No. |
28284-05-1 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-benzoylindole-2,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13-11-8-4-5-9-12(11)16(15(13)19)14(18)10-6-2-1-3-7-10/h1-9H |
InChI Key |
YKLHWMNKDGZBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzoyl 1h Indole 2,3 Dione
Direct N-Acylation Routes
Direct N-acylation represents the most straightforward approach to synthesizing 1-Benzoyl-1H-indole-2,3-dione. This involves the reaction of the isatin (B1672199) nucleus with a suitable benzoylating agent. ajprd.com
The most common method for the N-acylation of isatin involves its reaction with acyl chlorides, such as benzoyl chloride, or anhydrides. scielo.brajprd.comscielo.br This reaction typically proceeds by nucleophilic attack of the isatin nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride. The synthesis of N-acylisatins, including 1-benzoyl derivatives, has been described under various conditions, often involving reflux. scielo.brajprd.com The reaction can also be facilitated by first converting isatin into its more nucleophilic sodium salt (sodium isatide) before the addition of the acyl chloride. scielo.brscielo.br
The efficiency of the N-acylation of isatin to yield this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and the use of catalysts or bases.
The selection of an appropriate solvent is critical for the successful N-acylation of isatin. Various solvents have been employed to facilitate this transformation. For N-acylation reactions using acyl chlorides, solvents such as benzene (B151609) and chloroform (B151607) have been utilized, often in conjunction with a catalyst. scielo.brajprd.com In related N-alkylation reactions, which share mechanistic similarities, a range of polar aprotic solvents have been evaluated, including N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and N-methyl-2-pyrrolidinone (NMP). mdpi.com The use of toluene (B28343) has also been reported when the reaction proceeds via the sodium salt of isatin. scielo.brscielo.br The choice of solvent can influence the solubility of the reactants and the reaction rate. For instance, in some N-functionalization reactions of isatin, solvents like methanol, ethanol, and acetonitrile showed no significant improvement in reaction time or yield, while tetrahydrofuran (B95107) (THF) resulted in low yields due to poor solubility of the catalyst. acs.org
Table 1: Solvents Used in N-Acylation and Related N-Alkylation of Isatin
| Reaction Type | Solvent | Catalyst/Base | Finding | Source |
| N-Acylation | Benzene | Triethylamine, Pyridine | Effective for the reaction with acyl chlorides. | scielo.brajprd.com |
| N-Acylation | Chloroform | Triethylamine | Effective for the reaction with acyl chlorides. | scielo.brscielo.br |
| N-Acylation | Toluene | Sodium Hydride (NaH) | Used for the formation of sodium isatide (B12739466) prior to reaction with acyl chlorides. | scielo.brscielo.br |
| N-Alkylation | DMF, NMP | K₂CO₃, Cs₂CO₃ | Found to be the best solvents for N-alkylation with ethyl chloroacetate. | mdpi.com |
| N-Alkylation | Acetonitrile | K₂CO₃, KI | Used for N-benzylation with benzyl (B1604629) chloride. | sysrevpharm.org |
| N-Functionalization | THF | IMes·Cl/DBU | Resulted in very low yield due to poor solubility of the catalyst. | acs.org |
The N-acylation of isatin is frequently carried out in the presence of a base or catalyst to enhance the nucleophilicity of the isatin nitrogen. While a variety of bases have been explored for N-alkylation, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), similar principles apply to N-acylation. scielo.brmdpi.com The base deprotonates the N-H group of isatin, forming the highly reactive isatin anion. sysrevpharm.org
Several catalytic systems have been reported for N-acylation, including:
Triethylamine in benzene or chloroform. scielo.brscielo.br
Pyridine in benzene. scielo.brscielo.br
Formation of the sodium salt of isatin using sodium hydride (NaH) in toluene or DMF, followed by reaction with the acyl chloride. scielo.brscielo.br
While the prompt specifies sodium carbonate, the literature more frequently cites the use of potassium carbonate (K₂CO₃) for related N-alkylations, often in DMF. scielo.brresearchgate.net In these procedures, K₂CO₃ is effective in generating the isatin anion for subsequent reaction with an alkylating or acylating agent. mdpi.comsysrevpharm.org For example, N-benzylation of isatin has been successfully achieved using potassium carbonate in DMF or acetonitrile. sysrevpharm.orgajrconline.org The use of sodium carbonate (Na₂CO₃) has been tested in N-alkylation reactions, though potassium carbonate often provides better results. mdpi.com
Optimization of Reaction Conditions for N-Acylation
Solvent Effects in N-Acylation
Indirect Synthetic Pathways to this compound Precursors
Several named reactions have been established for the synthesis of the isatin ring system, most of which utilize aniline (B41778) or its derivatives as starting materials. biomedres.us
Table 2: Overview of the Sandmeyer Synthesis for Isatin
| Step | Reactants | Reagents | Intermediate/Product | Source |
| 1 | Aniline, Chloral hydrate | Hydroxylamine hydrochloride, Sodium sulfate (B86663) (aq) | α-Isonitrosoacetanilide | scielo.brnmc.gov.in |
| 2 | α-Isonitrosoacetanilide | Concentrated Sulfuric Acid | Isatin (1H-indole-2,3-dione) | scielo.brnmc.gov.in |
The Stolle Synthesis: This method is considered a strong alternative to the Sandmeyer synthesis for producing both substituted and unsubstituted isatins. chemicalbook.comnmc.gov.in The Stolle procedure involves the condensation of a primary or secondary arylamine (like aniline) with oxalyl chloride to form a chlorooxalylanilide intermediate. biomedres.usnmc.gov.in This intermediate subsequently undergoes cyclization in the presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), to afford the isatin product. dergipark.org.trchemicalbook.combiomedres.us
Palladium-Catalyzed Carbonylation Routes for Indole-2,3-dione
The indole-2,3-dione skeleton is a vital precursor for this compound. chemsrc.com Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the construction of this heterocyclic system. These methods often utilize aniline derivatives and a source of carbon monoxide, offering an efficient route to the dione (B5365651) structure.
One prominent strategy involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines. rsc.org In these reactions, a palladium catalyst facilitates the incorporation of carbon monoxide and subsequent ring closure to form the indole (B1671886) nucleus. For instance, a method has been developed for the synthesis of indole-3-carboxamides, a related structure, from 2-ethynylanilines using nitroarenes as a nitrogen source and molybdenum hexacarbonyl (Mo(CO)₆) as a carbon monoxide surrogate. rsc.org
Another significant approach is the palladium-catalyzed carbonylation of 2-haloanilines. mdpi.comnih.gov These processes, often involving oxidative addition of a Pd(0) species to the carbon-halogen bond, are fundamental in heterocyclic synthesis. nih.gov For example, a one-pot domino reaction starting from 2-gem-dibromovinylaniline can yield 2-aroylindoles through a sequence of C,N-coupling, carbon monoxide insertion, and Suzuki coupling, highlighting the versatility of palladium catalysis in building complex indole systems. nih.gov While these methods may produce various indole derivatives, the underlying principles of palladium-catalyzed carbonylation are applicable to the synthesis of the core indole-2,3-dione ring.
The table below summarizes representative conditions for palladium-catalyzed reactions leading to indole derivatives, illustrating the key parameters involved in these transformations.
Table 1: Palladium-Catalyzed Synthesis of Indole Derivatives
| Starting Material | Catalyst System | CO Source | Solvent | Conditions | Product Type | Ref |
|---|---|---|---|---|---|---|
| 2-gem-Dibromovinylaniline | Pd(PPh₃)₄, K₂CO₃ | CO (12 bar) | Dioxane | 100 °C, 16 h | 2-Aroylindoles | nih.gov |
| 2-Alkynylanilines | Pd(OAc)₂, DPEPhos | TFBen* | MeCN | Not specified | 1-(1H-indol-1-yl)-2-arylethan-1-one | nih.gov |
| 2-Ethynylanilines | Palladium catalyst | Mo(CO)₆ | Not specified | Not specified | Indole-3-carboxamides | rsc.org |
*TFBen: Benzene-1,3,5-triyl triformate
Synthesis of Related N1-Substituted Indole-2,3-dione Systems
The target compound, this compound, is a prominent member of the N1-substituted indole-2,3-dione family. The synthesis of these compounds is typically achieved by introducing an alkyl or acyl group onto the nitrogen atom of the pre-formed isatin (1H-indole-2,3-dione) ring. nih.gov
The direct synthesis of this compound can be accomplished through the N-acylation of isatin. chemsrc.com This reaction involves treating isatin with benzoyl chloride, often in the presence of a base, to yield the desired product. chemsrc.com This method is a straightforward and common strategy for preparing N-aroyl derivatives of indole systems. researchgate.net
Beyond N-benzoylation, the synthesis of other N1-substituted analogs, such as 1-benzyl-1H-indole-2,3-dione, follows a similar logic. chemicalbook.comsynquestlabs.comajrconline.org N-benzylation can be achieved via methods like the Friedel-Crafts reaction, where isatin is reacted with a benzylating agent. ajrconline.org The synthesis of various N-substituted isatin derivatives is an active area of research due to the diverse properties of these compounds. nih.gov For instance, N-alkylated isatins can be prepared through the oxidation of corresponding N-alkylated indoles using oxygen and a photosensitizer. nih.gov
The following table presents examples of synthetic routes to N1-substituted indole-2,3-dione systems.
Table 2: Synthesis of N1-Substituted Indole-2,3-dione Derivatives
| Product | Precursor | Reagents | Method | Ref |
|---|---|---|---|---|
| This compound | Isatin | Benzoyl chloride | N-Acylation | chemsrc.com |
| 1-Benzyl-1H-indole-2,3-dione | Isatin | Benzylating agent | Friedel-Crafts N-Benzylation | ajrconline.org |
| 1-Benzyl and 1-Benzoyl-3-heterocyclic indoles | 1-Benzyl- or 1-Benzoyl-3-bromoacetyl indoles | Various heterocyclic precursors | Multi-step synthesis | researchgate.net |
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | N-Benzoylisatin | C₁₅H₉NO₃ |
| 1H-Indole-2,3-dione | Isatin | C₈H₅NO₂ |
| 1-Benzyl-1H-indole-2,3-dione | N-Benzylisatin | C₁₅H₁₁NO₂ |
| 2-Aroylindoles | Varies | |
| 2-Ethynylanilines | Varies | |
| 2-Haloanilines | Varies | |
| Benzene | C₆H₆ | |
| Benzoyl chloride | C₇H₅ClO | |
| Dioxane | C₄H₈O₂ | |
| Ethanol | C₂H₅OH | |
| Indole-3-carboxamides | Varies | |
| Molybdenum hexacarbonyl | C₆MoO₆ | |
| Palladium(II) acetate (B1210297) | Pd(OAc)₂ | C₄H₆O₄Pd |
| Pyridine | C₅H₅N | |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd |
| Triphenylphosphine | PPh₃ | C₁₈H₁₅P |
| N,N-Diisopropylethylamine | DIPEA | C₈H₁₉N |
| Bis[(2-diphenylphosphino)phenyl] ether | DPEPhos | C₃₆H₂₈OP₂ |
| Benzene-1,3,5-triyl triformate | TFBen | C₉H₆O₆ |
| Dimethylformamide | DMF | C₃H₇NO |
| Methanol | MeOH | CH₄O |
| 2-Amino acetophenones | Varies | |
| 1-Benzyl-3-bromoacetyl indole | C₁₇H₁₄BrNO |
Chemical Reactivity and Transformations of 1 Benzoyl 1h Indole 2,3 Dione
Reactions at the N1-Position
The N1-position of the indole (B1671886) ring is a key site for chemical modifications, primarily involving the cleavage or exchange of the benzoyl group. The electronic nature of this substituent plays a crucial role in modulating the reactivity of the entire heterocyclic system. nih.govcore.ac.ukacs.org
Cleavage and Exchange Reactions Involving the Benzoyl Group
The benzoyl group at the N1-position can be cleaved under specific reaction conditions. This deprotection is often achieved using basic or acidic hydrolysis. For instance, treatment with bases can lead to the removal of the benzoyl group, regenerating the isatin (B1672199) anion, which can then be protonated to yield isatin. nih.gov Similarly, strong acids can also effect the cleavage of the N-benzoyl bond. nih.govorganic-chemistry.org
Exchange reactions, while less common, can occur where the benzoyl group is replaced by other substituents. These transformations typically require activation of the N-benzoyl group or specific catalytic systems to facilitate the departure of the benzoyl moiety and the introduction of a new group.
Influence of the Benzoyl Moiety on N1-Reactivity
The electron-withdrawing nature of the benzoyl group significantly impacts the reactivity at the N1-position and the entire isatin scaffold. nih.gov This group decreases the nucleophilicity of the N1 nitrogen, making it less susceptible to reactions typical for unsubstituted indoles. However, this electronic effect enhances the electrophilicity of the carbonyl carbons at C2 and C3, making them more prone to nucleophilic attack. scielo.brnih.gov The presence of the N-benzoyl group can also influence the regioselectivity of reactions occurring elsewhere on the indole ring system.
Reactions at the Dione (B5365651) System (C2 and C3 Carbonyls)
The vicinal dicarbonyl system at the C2 and C3 positions is the most reactive site in 1-Benzoyl-1H-indole-2,3-dione for a variety of chemical transformations. The electrophilicity of these carbons is heightened by the adjacent N-benzoyl group. scielo.brnih.gov
Nucleophilic Additions and Condensation Reactions
This compound readily undergoes nucleophilic addition at the C3 carbonyl group, which is generally more electrophilic than the C2 amide carbonyl. scielo.brbyjus.com A wide range of nucleophiles, including organometallic reagents, enolates, and other carbanions, can add to this position to form 3-substituted-3-hydroxy-1-benzoylindolin-2-ones. byjus.commdpi.com
Condensation reactions with active methylene (B1212753) compounds are also a hallmark of the reactivity of the C3 carbonyl. These reactions typically proceed via an initial nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. scispace.com
| Reactant | Product | Reaction Type |
| Grignard Reagents (RMgX) | 3-Alkyl/Aryl-3-hydroxy-1-benzoylindolin-2-one | Nucleophilic Addition |
| Organolithium Reagents (RLi) | 3-Alkyl/Aryl-3-hydroxy-1-benzoylindolin-2-one | Nucleophilic Addition |
| Malononitrile (B47326) | 2-(1-Benzoyl-2-oxoindolin-3-ylidene)malononitrile | Knoevenagel Condensation |
| Ethyl Cyanoacetate | Ethyl 2-cyano-2-(1-benzoyl-2-oxoindolin-3-ylidene)acetate | Knoevenagel Condensation |
Formation of Schiff Bases and Hydrazone Derivatives
The C3 carbonyl group of this compound reacts with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. bjbs.com.brsysrevpharm.orgperiodicodimineralogia.it These condensation reactions involve the initial nucleophilic attack of the amine or hydrazine (B178648) on the C3 carbonyl, followed by dehydration to yield the corresponding imine or hydrazone. byjus.com The formation of these derivatives is a versatile method for introducing further structural diversity. rhhz.netscispace.comresearchgate.net
Hydrazone derivatives, in particular, are significant intermediates in heterocyclic synthesis and have been shown to possess a range of biological activities. mdpi.comnih.gov The reaction with substituted hydrazines can lead to a wide array of functionalized products. scielo.br
| Reactant | Product Type |
| Primary Amines (R-NH2) | Schiff Base (Imine) |
| Hydrazine (H2N-NH2) | Hydrazone |
| Substituted Hydrazines (R-NH-NH2) | Substituted Hydrazone |
| Semicarbazide | Semicarbazone |
| Thiosemicarbazide (B42300) | Thiosemicarbazone |
Knoevenagel Condensations with Analogous Diones
The Knoevenagel condensation is a characteristic reaction of the C3 carbonyl of isatin and its derivatives, including this compound. scispace.comresearchgate.net This reaction involves the condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate, typically catalyzed by a base. scispace.comresearchgate.netdergipark.org.tr The products are ylidene derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems. mdpi.com The reaction conditions can be tuned to achieve high yields, including methods like microwave irradiation or grinding in the presence of water. scispace.com The reactivity in Knoevenagel condensations is analogous to other dione systems like indane-1,3-dione, which also possesses an active methylene group flanked by two carbonyls. mdpi.com
Electrophilic Aromatic Substitutions on the Benzene (B151609) Ring
The presence of the N-benzoyl group, which is strongly electron-withdrawing, significantly influences the reactivity of the benzene portion of the indole-2,3-dione core. This group deactivates the aromatic ring, making electrophilic substitution reactions more challenging compared to the parent isatin molecule. hilarispublisher.comscielo.br
Halogenation Studies
While specific halogenation studies on this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from studies on isatin and the electronic effects of the N-acyl substituent. For the parent isatin, electrophilic halogenation is well-documented. Bromination of isatin can yield 5,7-dibromo-3,3-dialkoxyoxindoles when conducted in alcohol, or 5-bromoisatin (B120047) when using reagents like N-bromosuccinimide (NBS). hilarispublisher.comscielo.brstudfile.networldwidejournals.com Similarly, 5-chloroisatin (B99725) can be synthesized using N-chlorosuccinimide. hilarispublisher.com
For this compound, the N-benzoyl group deactivates the aromatic ring, making electrophilic attack less favorable. Any substitution is expected to occur at the C-5 and C-7 positions, which are the most activated sites on the isatin benzene ring. However, harsher conditions would likely be required compared to those used for isatin. Palladium-catalyzed C-H halogenation using alkali halides as the nucleophilic source represents a modern alternative to classical electrophilic halogenation for various N-containing heterocycles. nih.gov
Table 1: Halogenation of Isatin Derivatives
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
| Isatin | Bromine in Ethanol | 5,7-Dibromo-3,3-dialkoxyoxindoles | studfile.networldwidejournals.com |
| Isatin | N-Bromosuccinimide (NBS) | 5-Bromoisatin | |
| Isatin | N-Chlorosuccinimide (NCS) | 5-Chloroisatin | hilarispublisher.com |
| Isatin | N-Halosaccharins | 5-Halo-isatins | studfile.net |
Nitration Studies
Similar to halogenation, the nitration of this compound is guided by the deactivating nature of the N-benzoyl group. The standard procedure for nitrating isatin involves a sulfonitric mixture (KNO₃ in concentrated H₂SO₄) to produce 5-nitroisatin. hilarispublisher.comstudfile.neticm.edu.plresearchgate.net This reaction requires careful temperature control to prevent the formation of multiple nitrated byproducts. scielo.brstudfile.networldwidejournals.com
The electron-withdrawing N-benzoyl group on this compound would further deactivate the ring towards nitration, making the reaction significantly more difficult than for isatin. Studies on the related N-benzylisatin have shown that nitration can be challenging, suggesting that N-substituted isatins are generally less reactive in electrophilic aromatic substitutions. hilarispublisher.com Therefore, achieving nitration on the N-benzoyl derivative would likely necessitate more forcing conditions, with the primary product expected to be 5-nitro-1-benzoyl-1H-indole-2,3-dione.
Ring Expansion and Rearrangement Reactions of the Indole-2,3-dione System
The indole-2,3-dione scaffold is known for its versatility in undergoing ring expansion and rearrangement reactions, leading to a variety of other heterocyclic systems. nih.govnih.gov These transformations are often triggered by the inherent strain of the five-membered ring and the reactivity of the C2 and C3 carbonyl groups. researchgate.netscielo.br
For N-acylisatins such as this compound, nucleophilic attack can lead to the cleavage of the N1-C2 amide bond, initiating a cascade of reactions. scielo.brresearchgate.netscielo.br For instance, reaction with amines can open the lactam ring, forming benzoylformamide intermediates, which can then cyclize to form quinazoline (B50416) derivatives. scielo.br A unique two-carbon ring expansion of the isatin ring has been reported to form functionalized dibenzo[b,d]azepin-6-one scaffolds. nih.gov Another possible rearrangement for isatin derivatives is the transformation into 4-quinolinones, which can be promoted by an alkoxide. conicet.gov.ar While these reactions are documented for the general isatin class and other N-acyl derivatives, they represent potential transformation pathways for this compound. The specific nature of the N-benzoyl group would influence the reaction kinetics and the stability of intermediates.
Oxidation and Reduction Reactions of the Indole-2,3-dione Moiety
The indole-2,3-dione moiety possesses two key sites for oxidation and reduction: the C-3 carbonyl group and the lactam (amide) bond.
Oxidation: The most common oxidation reaction of the isatin core involves cleavage of the C2-C3 bond to yield an isatoic anhydride (B1165640) derivative. nih.gov For instance, N-benzylated isatin can be successfully oxidized to N-benzylated isatoic anhydride using m-chloroperoxybenzoic acid (MCPBA) with high yield. acs.org This suggests that this compound would similarly undergo oxidation to form N-benzoyl isatoic anhydride under appropriate conditions. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, is another potential oxidative pathway for the C-3 ketone. wiley-vch.de
Reduction: Reduction of the indole-2,3-dione system typically targets the C-3 carbonyl group. Selective reduction of this ketone leads to the formation of 3-hydroxy-2-oxindoles (dioxindoles). scielo.br Further reduction can lead to the corresponding oxindole (B195798). Given that the N-benzoyl group is generally stable under these reductive conditions, this compound would be expected to yield 1-benzoyl-3-hydroxyindolin-2-one upon treatment with mild reducing agents.
Pfitzinger Reaction with Indole-2,3-diones for Quinoline (B57606) Synthesis
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org The classical mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form an aminophenylglyoxylic acid intermediate, which then condenses with the carbonyl compound and cyclizes. wikipedia.orgwikipedia.org
However, when N-acyl isatins like this compound are used, the reaction follows a different pathway known as the Halberkann variant . wikipedia.orgwikipedia.org In this modification, the N-acyl group is not hydrolyzed. Instead, the reaction with a base and a carbonyl compound leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids . wikipedia.orgsmolecule.comacs.org This variant provides a distinct route to a different class of quinoline derivatives compared to the parent isatin.
Table 2: Comparison of Pfitzinger Reaction Variants
| Reaction Variant | Isatin Substrate | Product Type | Reference(s) |
| Standard Pfitzinger | Isatin (N-unsubstituted) | Substituted quinoline-4-carboxylic acids | wikipedia.orgwikipedia.org |
| Halberkann Variant | N-Acylisatin (e.g., this compound) | 2-Hydroxy-quinoline-4-carboxylic acids | wikipedia.orgwikipedia.orgsmolecule.com |
Photochemical Transformations of Indole Derivatives
N-acylisatins exhibit rich and diverse photochemical reactivity. The N-acetylisatin analogue, in particular, has been studied extensively and serves as an excellent model for the behavior of this compound. These compounds readily undergo photochemical [2+2] cycloadditions with alkenes, a transformation known as the Paternò-Büchi reaction, to yield spirooxetanes. rsc.orgresearchgate.netresearchgate.netrsc.org
The reaction proceeds via the excited triplet state of the N-acylisatin. rsc.org The regioselectivity and diastereoselectivity of the cycloaddition depend on the electronic properties of the alkene partner. rsc.orgresearchgate.net
With electron-rich alkenes , such as enol ethers, the reaction is highly regio- and diastereoselective, affording spiro(3H-indole-3,2′-oxetane) products in high yields. rsc.org
The reaction mechanism can involve either the formation of a stable 1,4-diradical intermediate or a single-electron transfer (SET) process, depending on the alkene's oxidation potential. researchgate.net
These photochemical reactions provide a powerful method for constructing complex polycyclic heterocyclic structures from N-acylisatin precursors. researchgate.netresearchgate.net
Derivatives and Analogues of 1 Benzoyl 1h Indole 2,3 Dione
N-Substituted Indole-2,3-dione Derivatives
The nitrogen atom at the 1-position of the indole-2,3-dione ring is a common site for substitution, allowing for the introduction of various functional groups. ambeed.com This modification can significantly alter the molecule's properties. The synthesis of these N-substituted derivatives is a key area of research, with numerous methods developed to create compounds with alkyl, aryl, and heterocyclic moieties attached to the indole (B1671886) nitrogen. ambeed.com
N-Alkylated Indole-2,3-diones
N-alkylation is a fundamental transformation of the 1H-indole-2,3-dione core, achieved by reacting the parent compound with various alkylating agents. This process typically involves the use of a base to deprotonate the indole nitrogen, followed by nucleophilic attack on an alkyl halide. nih.gov
Research has demonstrated the synthesis of a wide range of N-alkylated derivatives. For instance, N-alkylation of 5-chloro-1H-indole-2,3-dione has been accomplished using long-chain bromoalkanes, benzyl (B1604629) chloride, and methyl iodide under phase transfer catalysis (PTC) conditions with potassium carbonate (K2CO3) as the base and N,N-dimethylformamide (DMF) as the solvent. nih.gov Similarly, a series of 1-methyl, 1-ethyl, and 1-benzyl substituted 1H-indole-2,3-diones were prepared by reacting the corresponding isatins with methyl iodide, ethyl chloride, or benzyl bromide. ajrconline.org Another study details the synthesis of N-alkyl/benzyl isatins by reacting isatin (B1672199) with various alkyl or benzyl halides at 80°C in the presence of potassium carbonate and DMF. organic-chemistry.org
The introduction of functionalized alkyl chains is also a common strategy. A series of 5-[2(3)-dialkylamino alkoxy] indole-2,3-dione derivatives were synthesized by reacting 5-hydroxyisatin with dialkylamino alkyl halides in alcoholic potassium hydroxide. tandfonline.com Furthermore, compounds with a benzyl substituent at the N-1 position have been synthesized and evaluated for their potential biological activities. researchgate.net
Below is a table summarizing various N-alkylation reactions of 1H-indole-2,3-dione and its derivatives.
| Isatin Derivative | Alkylating Agent | Reaction Conditions | Product | Reference |
| 5-Chloro-1H-indole-2,3-dione | Long-chain bromoalkanes, Benzyl chloride, Methyl iodide | K2CO3, BTBA, DMF, Room Temperature | 1-Alkyl-5-chloro-1H-indole-2,3-dione | nih.gov |
| 1H-indole-2,3-dione | Methyl iodide | K2CO3, DMF | 1-Methyl-1H-indole-2,3-dione | ajrconline.org |
| 1H-indole-2,3-dione | Ethyl chloride | K2CO3, DMF | 1-Ethyl-1H-indole-2,3-dione | ajrconline.org |
| 1H-indole-2,3-dione | Benzyl bromide | K2CO3, DMF | 1-Benzyl-1H-indole-2,3-dione | ajrconline.org |
| 1H-indole-2,3-dione | Propyl bromide | K2CO3, DMF, 80°C | 1-Propyl-1H-indole-2,3-dione | organic-chemistry.org |
| 1H-indole-2,3-dione | Butyl bromide | K2CO3, DMF, 80°C | 1-Butyl-1H-indole-2,3-dione | organic-chemistry.org |
| 5-Hydroxy-1H-indole-2,3-dione | Dialkylamino alkyl halides | Alcoholic KOH, Room Temperature | 5-[2(3)-Dialkylamino alkoxy] indole-2,3-dione | tandfonline.com |
N-Arylated Indole-2,3-diones
The introduction of an aryl group at the N1 position of the indole ring system is known as N-arylation. This transformation is typically accomplished using transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed reactions are common for many indole derivatives, copper-catalyzed methods, such as the Ullmann and Chan-Lam couplings, are particularly relevant for N-arylation of amides and heterocycles. organic-chemistry.org
The Ullmann reaction, one of the earliest methods for forming aryl-carbon bonds, traditionally involves the coupling of an aryl halide with a nucleophile (like the NH group of isatin) using stoichiometric amounts of copper at high temperatures. wikipedia.orgtandfonline.com Modern protocols have been developed that use catalytic amounts of copper along with various ligands, making the reaction conditions milder. beilstein-journals.org
A more recent and versatile method is the Chan-Lam coupling reaction. This reaction facilitates the formation of an aryl carbon-heteroatom bond through an oxidative coupling of arylboronic acids with N-H containing compounds, such as the lactam NH of indole-2,3-dione. thieme-connect.com The reaction is often catalyzed by copper(II) acetate (B1210297) and can be performed in the presence of air at room temperature, offering advantages over air-sensitive palladium-based methods. thieme-connect.comnih.gov While the literature contains extensive examples of N-arylation of simpler indoles and other nitrogen heterocycles, the direct N-arylation of the 1H-indole-2,3-dione scaffold follows these established principles. organic-chemistry.org
Heterocyclic Substituents at N1
The synthesis of 1H-indole-2,3-dione derivatives bearing a heterocyclic ring directly attached to the N1-nitrogen is a logical extension of N-arylation chemistry. Established cross-coupling methodologies like the Ullmann and Chan-Lam reactions are suitable for this purpose. beilstein-journals.orgthieme-connect.com
For example, the Chan-Lam coupling has been successfully used for the C-N cross-coupling between two different heteroarenes, such as pyridylboronic acid and benzimidazole. google.com Similarly, the Ullmann N-arylation has been applied to various imidazoles. These reactions demonstrate the feasibility of coupling a heteroaryl halide with 1H-indole-2,3-dione or, conversely, coupling a heteroarylboronic acid with 1H-indole-2,3-dione. While specific examples focusing on the 1H-indole-2,3-dione substrate are not extensively detailed in the surveyed literature, these general methods provide a clear synthetic pathway to access 1-(heterocyclic)-1H-indole-2,3-dione derivatives.
C2 and C3 Substituted Indole-2,3-dione Derivatives
The C2 and C3 carbonyl groups of the 1H-indole-2,3-dione core are key sites for chemical modification. ambeed.com The C3-carbonyl is particularly reactive and serves as a handle for introducing a wide variety of substituents and for constructing more complex molecular architectures, including hydrazones and spirocyclic systems. ambeed.com
Thiosemicarbazone and Hydrazone Analogues
The C3-carbonyl group of 1H-indole-2,3-dione readily undergoes condensation reactions with hydrazine (B178648) derivatives and thiosemicarbazide (B42300) to form hydrazones and thiosemicarbazones, respectively. These reactions are a cornerstone of isatin chemistry.
Thiosemicarbazones are synthesized by refluxing an isatin derivative with thiosemicarbazide, often in an alcoholic solvent with a catalytic amount of acid. ambeed.com For instance, novel 1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] derivatives were prepared by the condensation of various N-substituted isatins with 4-(3-sulfamoylphenyl)thiosemicarbazide. ajrconline.org
Similarly, hydrazone analogues are formed by reacting isatins with substituted hydrazines. A notable example is the synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone], which involves the condensation of the N-substituted isatin with a hydrazine derivative. A patent from 1982 describes the preparation of numerous 3-hydrazone, 3-thiosemicarbazone, and related analogues from 5-(4-pyridinyl)-1H-indole-2,3-dione by reacting it with reagents like hydrazine, thiosemicarbazide, and N,N-dimethylhydrazine.
The table below provides examples of these C3-substituted analogues.
| Isatin Derivative | Reagent | Product Type | Example Product Name | Reference |
| 1-Methyl-5-chloro-1H-indole-2,3-dione | 4-(3-Sulfamoylphenyl)thiosemicarbazide | Thiosemicarbazone | 1-Methyl-5-chloro-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] | ajrconline.org |
| 5-(4-Pyridinyl)-1H-indole-2,3-dione | Thiosemicarbazide | Thiosemicarbazone | 5-(4-Pyridinyl)-1H-indole-2,3-dione 3-thiosemicarbazone | |
| 5-(4-Pyridinyl)-1H-indole-2,3-dione | Hydrazine Hydrate | Hydrazone | 5-(4-Pyridinyl)-1H-indole-2,3-dione 3-hydrazone | |
| 1-(4-Methylbenzyl)-1H-indole-2,3-dione | (4-Chlorophenyl)hydrazine | Hydrazone | 1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] | |
| 1H-indole-2,3-dione | Thiosemicarbazide | Thiosemicarbazone | 1H-Indole-2,3-dione-3-thiosemicarbazone | ambeed.com |
Spiro Indole-2,3-dione Systems
Spiro compounds, which feature two rings sharing a single common atom, represent an important class of derivatives originating from 1H-indole-2,3-dione. ambeed.com The C3 carbon is the typical spiro-center, linking the indole core to a second heterocyclic ring. These systems are synthesized through various condensation and cycloaddition reactions. ambeed.com
One common approach is the multicomponent reaction. For example, spiro[indole-pyrrolidine] derivatives have been synthesized via a Michael condensation of 3-dicyanomethylene-2H-indol-2-ones (formed from isatin and malononitrile) with isothiocyanate derivatives. nih.gov Another method involves a three-component reaction of 1H-indole-2,3-dione, malononitrile (B47326), and 2-thioxo-4-thiazolidinone using a solvent-free grinding technique to produce spiro indole derivatives.
Spiro[indole-pyran] systems have been formed by reacting indole-2,3-dione with 4-hydroxy-2H-1-benzopyran-2-one. google.com Depending on the reaction conditions (solvent and temperature), different products can be isolated, including the final spiro trione. google.com The synthesis of spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives has also been achieved through the reaction of thieno[2,3-b]indole-2,3-dione with N-substituted isatilidenes. Furthermore, spiro β-lactams have been synthesized from Schiff bases of 5-methyl-indole-2,3-dione via the Staudinger synthesis.
A summary of different spiro systems is presented below.
| Starting Materials | Reaction Type | Spiro System Formed | Reference |
| 1H-Indole-2,3-dione, Malononitrile, Isothiocyanates | Knoevenagel/Michael condensation | Spiro[indole-pyrrolidine] | nih.gov |
| 1H-Indole-2,3-dione, Malononitrile, 2-Thioxo-4-thiazolidinone | Multicomponent reaction (grindstone) | Spiro[indole-thiazolidinone] | |
| Indole-2,3-dione, 4-Hydroxy-2H-1-benzopyran-2-one | Condensation/Cyclization | Spiro[indole-pyran] | google.com |
| Schiff bases of 5-Methyl-indole-2,3-dione, Chloroacetyl chloride | Staudinger [2+2] cycloaddition | Spiro[indole-β-lactam] | |
| Thieno[2,3-b]indole-2,3-dione, N-Substituted isatilidenes | Base-catalyzed reaction | Spiro[indoline-thiopyran] |
Fused Ring Systems and Polycyclic Derivatives
The creation of fused ring systems involves the annulation of additional rings onto the core indole-2,3-dione structure, leading to polycyclic molecules with extended π-systems and unique three-dimensional architectures.
Benzo-fused indole-2,3-diones are polycyclic aromatic compounds where a benzene (B151609) ring is fused to the indole skeleton. The position of fusion dictates the resulting isomer, such as benzo[e]-, benzo[f]-, or benzo[g]indole-2,3-dione.
The synthesis of these systems can be approached in several ways. One common method involves starting with a larger, pre-formed polycyclic aromatic amine and constructing the dione (B5365651) ring onto it. An alternative is the cyclization of suitably substituted naphthalenes or other polycyclic systems. For instance, novel heterocyclic compounds derived from 1H-benzo[f]indole-2,3-dione have been synthesized using Schiff base reactions as a key step. researchgate.net Another advanced strategy involves a three-step sequence to assemble indole- or benzofuran-fused benzo[a]carbazole-1,4-diones, highlighting the assembly of complex polycyclic systems from simpler indole precursors. nih.gov
The reactions of these benzo-fused diones are analogous to those of simpler isatins but are influenced by the extended conjugation and steric environment. They can serve as substrates for condensation and cycloaddition reactions to build even more complex molecular architectures.
Table 1: Synthetic Strategies for Benzo-Fused Indole Systems
| Strategy | Starting Materials | Key Transformation | Resulting System |
| Schiff Base Formation | 1H-benzo[f]indole-2,3-dione, Amines | Condensation | Substituted Benzo[f]indole Derivatives researchgate.net |
| Tandem Cyclization | 2,6-dibromocyclohexene-1,4-dione, Indol-3-ylpropanoid acid | Oxidative Cyclization, Condensation, Pd-catalyzed Cyclization | Indole-fused Benzo[a]carbazole-1,4-diones nih.gov |
| In Situ Formylbenzoate Use | Formylbenzoate, Amines, Ketones | Mannich/Lactamization Reaction | 3-Substituted Isoindolinones d-nb.info |
The indole-2,3-dione moiety is a highly effective precursor for synthesizing other important heterocyclic systems, notably quinolines and quinoxalines.
Quinoxaline (B1680401) Derivatives: The most direct method for synthesizing quinoxaline rings from indole-2,3-diones is the condensation reaction with o-phenylenediamines. sapub.org In this reaction, the two adjacent carbonyl groups of the isatin core react with the two amino groups of the o-phenylenediamine, typically in an acidic medium like acetic acid, to form an indolo[2,3-b]quinoxaline structure. sapub.orgnih.gov This reaction is robust and widely applicable. Research has shown the synthesis of various 2-substituted quinoxaline derivatives starting from 1-benzoyl-3-bromoacetyl indoles, which are structurally related to 1-benzoyl-1H-indole-2,3-dione. nih.gov
Quinoline (B57606) Derivatives: The Pfitzinger reaction is a classical method for converting indole-2,3-dione (isatin) into quinoline-4-carboxylic acids. icm.edu.pl This reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group. The isatin ring is opened and subsequently cyclizes with the carbonyl compound to form the quinoline ring. A variation of this, the Doebner-von Miller reaction, can also be employed using different starting materials to achieve substituted quinoline derivatives. mdpi.com
Table 2: Synthesis of Quinolines and Quinoxalines from Indole-2,3-dione Precursors
| Target Heterocycle | Precursor 1 | Precursor 2 | Reaction Name/Type | Key Conditions |
| Indolo[2,3-b]quinoxaline | Indole-2,3-dione (Isatin) | o-Phenylenediamine | Condensation | Acetic acid, reflux sapub.orgnih.gov |
| 3-(Indol-3-yl)quinoxalin-2(1H)-one | 1-Benzoyl-3-bromoacetyl indole | o-Phenylenediamine | Condensation/Cyclization | - nih.gov |
| Quinoline-4-carboxylic acid | Indole-2,3-dione (Isatin) | α-Methylene carbonyl compound | Pfitzinger Reaction | Basic catalysis icm.edu.pl |
Synthesis and Reactions of Benzo-Fused Indole-2,3-diones
Complex Hybrid Compounds Incorporating Indole-2,3-dione
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. The indole-2,3-dione scaffold is a popular choice for creating such hybrids due to its established biological relevance and synthetic versatility. researchgate.net These complex compounds are designed to interact with multiple biological targets or to enhance the activity of one of the constituent moieties.
The synthesis of these hybrids often involves functionalizing the isatin core at a specific position—typically N-1 or C-3—to allow for linkage to another heterocyclic system. For example, new isatin-indole molecular hybrids have been synthesized and characterized. researchgate.net Another approach involves creating spirocyclic systems, where the C-3 carbon of the isatin ring becomes a spiro-center connecting it to another ring system. Furthermore, isatin derivatives have been conjugated with pyrazole (B372694) moieties to create novel hybrid structures. researchgate.net The design of these molecules allows for the exploration of new chemical space and the development of compounds with unique properties.
Structural Analysis and Characterization Methodologies for 1 Benzoyl 1h Indole 2,3 Dione Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the initial identification and structural confirmation of 1-Benzoyl-1H-indole-2,3-dione. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serve as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative, 1-benzyl-5-bromo-1H-indole-2,3-dione, the aromatic protons of the indole (B1671886) and benzyl (B1604629) groups typically appear as multiplets in the range of δ 6.8-8.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbons (C=O) of the dione (B5365651) moiety are characteristically found at highly deshielded chemical shifts, often above 160 ppm. For instance, in a related system, the carbonyl carbons were observed at δ 194.31 and 176.22 ppm. rsc.org The carbons of the benzoyl and indole aromatic rings resonate in the typical aromatic region of approximately 110-150 ppm. rsc.orgbeilstein-journals.org
Table 1: Representative NMR Data for this compound Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 1-(phenylmethyl)-5-bromo-1H-indole-2,3-dione | ¹H | CDCl₃ | Aromatic protons in the range of 6.8-8.4 ppm. | nih.gov |
| A substituted oxolactone | ¹³C | CDCl₃ | 194.31 (C=O), 176.22 (C=O), aromatic carbons (128.73-134.27), 78.21, 26.76, 24.95. | rsc.org |
| A substituted thieno[2,3-b]indole-2,3-dione | ¹³C | CDCl₃ | 175.7, 165.7, 162.7, 160.0, 149.6, 145.1, 132.6, 131.6, 126.9, 126.1, 122.8, 121.2, 113.2, 112.9, 53.5, 52.9. | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the most prominent and diagnostic absorption bands are those corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different chemical environments (an amide-like carbonyl and a ketone-like carbonyl), multiple strong absorption bands are typically observed in the region of 1680-1760 cm⁻¹. The stretching vibration of the benzoyl carbonyl group is also a key feature. For example, various derivatives of 1H-indole-2,3-dione show strong C=O absorption bands in the range of 1678-1760 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound and Related Structures
| Compound Type | Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|---|
| 1H-indole-2,3-dione derivatives | C=O (ketone, amide) | Stretching | 1678 - 1760 | |
| A substituted thieno[2,3-b]indole-2,3-dione | C=O | Stretching | 1721, 1710, 1690, 1680 | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₅H₉NO₃, the expected exact mass is 251.0582 g/mol . chemsrc.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺·) would be observed at m/z 251. The fragmentation pattern can provide further structural information. A characteristic fragmentation pathway for 1H-indole-2,3-dione itself involves the loss of a carbon monoxide (CO) molecule. aip.org For this compound, fragmentation may involve cleavage of the benzoyl group, leading to a prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105.
X-ray Crystallography for Solid-State Structural Elucidation
Table 3: Crystallographic Data for a this compound Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 1-Benzyl-5-bromoindoline-2,3-dione | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P 2₁ 2₁ 2₁ | nih.gov |
| a (Å) | 4.52050 | nih.gov |
| b (Å) | 13.4538 | nih.gov |
| c (Å) | 21.0436 | nih.gov |
| α, β, γ (°) | 90 | nih.gov |
Elucidation of Molecular Conformation and Stereochemistry
The combination of NMR spectroscopy and X-ray crystallography is crucial for a comprehensive understanding of the molecular conformation and stereochemistry of this compound systems. X-ray data provides a static picture of the molecule in the solid state, revealing, for example, that the benz[f]indole-4,9-dione unit in 3-Benzoyl-1,2-diphenyl-1H-benz[f]indole-4,9-dione is essentially planar. researchgate.netiucr.org NMR techniques, particularly 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine through-space proximity of protons in solution, which helps to define the preferred conformation of flexible parts of the molecule, such as the N-benzoyl group. The synthesis of novel 1H-indole-2,3-dione derivatives and their characterization by X-ray crystallography has been a subject of study, confirming the structures of these compounds with high precision. imist.ma
Computational and Theoretical Studies on 1 Benzoyl 1h Indole 2,3 Dione Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. ohio-state.edu It is widely used to study various properties of indole (B1671886) derivatives. researchgate.netmdpi.com For complex systems like substituted 1H-indole-2,3-diones, DFT methods such as B3LYP are frequently employed to predict molecular stability, electronic properties, and reactivity. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For derivatives of 1H-indole-2,3-dione, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are performed to obtain optimized structural parameters such as bond lengths and angles. researchgate.netresearchgate.net These theoretical structures can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For instance, studies on related indole structures show that optimized geometries from DFT calculations can accurately reproduce crystal structures. researchgate.net
Electronic structure analysis provides further insights. Molecular Electrostatic Potential (MEP) maps, calculated using DFT, are used to predict reactive sites for electrophilic and nucleophilic attacks by visualizing the charge distribution on the molecule's surface. researchgate.net Additionally, Mulliken charge analysis helps in understanding the charge distribution on individual atoms within the molecule. In studies of 1H-indole-2,3-dione derivatives, negative charge densities have been observed on the oxygen and nitrogen atoms, indicating their potential role in chemical interactions. researchgate.net
Table 1: Representative Calculated Structural Parameters for an Indole-2,3-dione Derivative Data derived from studies on related isatin (B1672199) derivatives as a proxy.
| Parameter | Atom Pair | Calculated Value (Å) | Method/Basis Set |
|---|---|---|---|
| Bond Length | C=O (Ketone) | ~1.22 | B3LYP/6-311G(d,p) |
| Bond Length | C-N (Ring) | ~1.40 | B3LYP/6-311G(d,p) |
| Bond Length | C=N (Imino) | ~1.29 | B3LYP/6-311G(d,p) |
| Bond Length | N-H (Amide) | ~1.01 | B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netacs.org
In computational studies of substituted indoline-2,3-dione derivatives, FMO analysis revealed that the HOMO-LUMO energy gap is influenced by the nature of substituents on the molecule. researchgate.net For example, an analysis of para-substituted derivatives showed that compounds with electron-withdrawing groups like -NO2 had a smaller energy gap, indicating higher reactivity, while those with electron-donating groups like -CH3 had a larger gap. researchgate.net The HOMO is often located on the main indole framework, while the LUMO may be situated on other parts of the molecule, indicating the sites of charge transfer during electronic transitions. mdpi.com
Table 2: FMO Properties of Substituted Indoline-2,3-dione Derivatives in Gas Phase Based on computational studies of 1-(5-(aryl)-4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-indole-2,3-dione systems. researchgate.net
| Substituent (X) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| -CH3 | -6.04 | -1.90 | 4.14 |
| -H | -6.20 | -2.12 | 4.08 |
| -Cl | -6.37 | -2.34 | 4.03 |
| -CN | -6.61 | -2.83 | 3.78 |
| -NO2 | -6.72 | -3.10 | 3.62 |
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for calculating the electronic absorption spectra of molecules. ohio-state.edu It provides information on vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of electronic transitions. acs.org This method has been successfully applied to various isatin derivatives to understand their electronic transitions. researchgate.netresearchgate.net
TD-DFT calculations can predict the UV-Visible absorption peaks, which often correspond to π→π* and n→π* transitions within the molecule. acs.org For example, TD-DFT calculations on related heterocyclic systems, performed at the M06/6-311G(d,p) level, have shown good agreement between the calculated absorption maxima and experimentally observed values. acs.org The calculations help in assigning the specific molecular orbitals involved in each electronic transition. acs.orggithub.io
Table 3: Representative TD-DFT Calculated Electronic Transition Data Data modeled on findings for similar complex heterocyclic systems as a proxy. acs.org
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Assignment |
|---|---|---|---|
| 388 | 3.20 | 0.54 | HOMO → LUMO |
| 325 | 3.81 | 0.21 | HOMO-1 → LUMO |
| 290 | 4.27 | 0.15 | HOMO → LUMO+1 |
| 275 | 4.51 | 0.33 | HOMO-2 → LUMO |
Frontier Molecular Orbital (FMO) Analysis
Reaction Mechanism Studies using Computational Chemistry
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. Such studies have been performed on derivatives of 1H-indole-2,3-dione to understand their reaction pathways. researchgate.net
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. researcher.life Characterizing the geometry and energy of a transition state is essential for calculating the activation energy of a reaction. Computationally, a transition state structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net In reaction mechanism studies of isatin derivatives, transition state structures have been successfully located and characterized using DFT methods. researchgate.net These calculations provide a snapshot of the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.
An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state structure correctly connects the desired reactants and products. researcher.life The IRC path traces the minimum energy pathway from the transition state downhill to the reactant on one side and the product on the other. This analysis ensures the validity of the proposed reaction mechanism and provides a complete picture of the reaction trajectory. researcher.life IRC calculations have been instrumental in studying various chemical transformations, including isomerization and elimination reactions, by estimating activation energies and confirming the nature of the transition states involved. researcher.life For reactions involving isatin derivatives, IRC analysis would serve to verify that the computationally identified transition state is indeed the correct one for the transformation being studied. researchgate.net
Transition State Characterization
Molecular Docking Studies (Focus on Methodological Insights)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Benzoyl-1H-indole-2,3-dione, molecular docking studies are instrumental in elucidating its potential interactions with biological targets, typically proteins or enzymes. Methodological insights from studies on closely related isatin and indole derivatives provide a framework for understanding how this specific compound might be studied. nih.govdergipark.org.trnih.gov
The process generally begins with the preparation of both the ligand (this compound) and the receptor (the target protein). The three-dimensional structure of the ligand is generated and optimized to its lowest energy conformation using computational chemistry software. For the receptor, a high-resolution crystal structure is typically obtained from a protein database like the Protein Data Bank (PDB).
Methodological steps in a typical molecular docking study involving an isatin-based compound are outlined below:
| Step | Description | Common Software/Tools |
| 1. Receptor Preparation | The 3D structure of the target protein is prepared. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. The active site, or binding pocket, is defined. | AutoDockTools, UCSF Chimera, PyMOL |
| 2. Ligand Preparation | The 3D structure of this compound is created and its energy is minimized to obtain a stable conformation. This step is crucial for accurate prediction of binding. | ChemDraw, Avogadro, Gaussian |
| 3. Docking Simulation | A docking algorithm is used to explore various possible binding poses of the ligand within the receptor's active site. This involves translational, rotational, and conformational sampling of the ligand. | AutoDock, Vina, GOLD, Glide |
| 4. Scoring and Analysis | The generated poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores, indicating the most stable interactions, are then analyzed to identify key binding interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. | VLife MDS, PyMOL, Discovery Studio |
For this compound, the benzoyl group at the N1 position and the dione (B5365651) functionality at C2 and C3 are of particular interest. The benzoyl group can participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues in the binding pocket. The carbonyl oxygens of the indole-2,3-dione core are potential hydrogen bond acceptors. Docking studies on similar N-acetylisatin derivatives have highlighted the importance of these interactions in binding to target proteins. mdpi.com
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of a compound based on its molecular structure. chemrxiv.org These models are built by finding a statistical correlation between a set of molecular descriptors and an experimentally determined reactivity parameter. For this compound, QSRR models could be developed to predict its behavior in various chemical reactions.
While specific QSRR studies on this compound are not extensively documented, the principles can be inferred from QSAR (Quantitative Structure-Activity Relationship) and QSRR studies on related isatin and indole derivatives. nih.govmdpi.comresearchgate.net The development of a QSRR model typically involves the following stages:
Data Set Collection : A series of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is compiled. For a model involving this compound, this would include a set of N-substituted isatin derivatives with varying substituents on the benzoyl ring or the indole core.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure.
Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the reactivity. chemrxiv.org
Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.
Table of Potential Descriptors for QSRR Modeling of this compound Systems
| Descriptor Class | Specific Examples | Relevance to Reactivity |
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Describe the molecule's ability to participate in electrophilic/nucleophilic reactions. The electrophilicity of the C3 carbonyl carbon is a key feature. researchgate.net |
| Steric | Molecular volume, Surface area, Molar refractivity | Quantify the spatial arrangement of atoms, which can influence reaction rates due to steric hindrance. The bulky benzoyl group is a significant steric feature. |
| Topological | Connectivity indices (e.g., Randić index), Wiener index | Represent the atomic connectivity within the molecule. |
| Thermodynamic | Heat of formation, Solvation energy | Relate to the stability of reactants and transition states. |
A hypothetical QSRR study on the reactivity of the C3 carbonyl of this compound in a nucleophilic addition reaction might reveal that the reaction rate is positively correlated with the partial positive charge on the C3 carbon and negatively correlated with the steric bulk of the N-benzoyl group. Such models are valuable for predicting the reactivity of new, unsynthesized derivatives and for guiding the design of synthetic routes. chemrxiv.orgresearchgate.net
Computational Approaches to Regioselectivity and Stereoselectivity
Computational chemistry provides powerful tools to predict and understand the regioselectivity and stereoselectivity of chemical reactions involving this compound. numberanalytics.comrsc.org These studies often employ quantum mechanical methods like Density Functional Theory (DFT) to model reaction pathways and determine the most likely outcomes.
Regioselectivity:
Reactions involving the this compound scaffold can potentially occur at several positions, including the C2 and C3 carbonyl carbons, the aromatic indole ring, and the benzoyl group. The N-benzoyl group can act as a directing group in certain reactions. For instance, in transition-metal-catalyzed C-H activation reactions, the N-benzoyl group has been shown to direct functionalization to the C2 position of the indole ring, a position that is typically less reactive than C3. acs.org
Computational methods can elucidate the reasons for such regioselectivity by:
Analyzing Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most nucleophilic and electrophilic sites in the molecule, respectively.
Calculating Reaction Intermediates and Transition States: By comparing the energies of different possible reaction pathways, the most favorable (lowest energy) pathway can be identified, thus predicting the major regioisomer. chemrxiv.org For example, in a 1,3-dipolar cycloaddition reaction involving an isatin derivative, DFT calculations can determine whether the reaction will favor the formation of one regioisomeric spiro-product over another by comparing the activation energies of the competing pathways. acs.org
Stereoselectivity:
Many reactions of this compound can generate chiral centers, leading to the formation of stereoisomers (enantiomers or diastereomers). This is particularly true for reactions at the C3 carbon, which can lead to the formation of spirocyclic compounds.
Computational studies can predict the stereochemical outcome by:
Modeling Transition States: The three-dimensional structures of the transition states leading to different stereoisomers are modeled. The transition state with the lower energy corresponds to the major product.
Analyzing Non-covalent Interactions: The stability of transition states is often governed by subtle non-covalent interactions, such as steric repulsion or hydrogen bonding. Computational analysis can quantify these interactions to explain the observed stereoselectivity.
A study on the [3+2] cycloaddition reaction of an azomethine ylide (generated from an isatin derivative) showed that the formation of a specific diastereomer was favored. mdpi.com DFT calculations revealed that the preference for the exo or endo product was determined by the relative energies of the corresponding transition states, which were influenced by steric clashes between the substituents. acs.orgmdpi.com
Applications in Organic Synthesis and Materials Science
Utility as a Versatile Building Block in Heterocyclic Chemistry
1-Benzoyl-1H-indole-2,3-dione serves as a valuable scaffold in heterocyclic chemistry, enabling the construction of diverse and complex molecular frameworks. Its inherent reactivity allows for its participation in a variety of chemical transformations, leading to the generation of novel heterocyclic compounds.
Precursor for Indole (B1671886) and Quinoline (B57606) Scaffolds
The isatin (B1672199) core of this compound is a well-established precursor for the synthesis of both indole and quinoline derivatives. Isatins, in general, are synthetically versatile substrates that can be used to generate a large variety of heterocyclic compounds, including indoles and quinolines. icm.edu.pl The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a classic method for quinoline synthesis. icm.edu.pl While specific examples detailing the direct conversion of this compound to indoles and quinolines are not extensively documented in the provided search results, the general reactivity of the isatin moiety strongly suggests its potential in this regard. The benzoyl group at the 1-position can influence the reactivity and regioselectivity of these transformations, potentially leading to novel substituted indole and quinoline products.
Synthesis of Complex Organic Molecules
The reactivity of the dicarbonyl group in this compound makes it a key starting material for the synthesis of more intricate organic molecules. For instance, derivatives of 7-(4-Bromobenzoyl)-1H-indole-2,3-dione are utilized in the synthesis of complex organic molecules like o-acetylbenzoic acids. smolecule.com Furthermore, starting from 1-benzyl- and 1-benzoyl-3-bromoacetyl indoles, a variety of new heterocyclic compounds have been synthesized, including 2-thioxoimidazolidine, imidazolidine-2,4-dione, pyrano(2,3-d)imidazole, and quinoxaline (B1680401) derivatives. nih.gov These examples underscore the role of the this compound framework as a foundational element for building molecular complexity.
Role in Material Science Applications
Beyond its utility in synthetic organic chemistry, this compound and its derivatives are being explored for their potential in materials science, particularly in the development of new functional materials.
Development of Dyes and Pigments
Isatin and its derivatives are recognized as natural dyes and have been used as intermediates in the production of various dyes. unipv.itresearchgate.net The extended π-conjugation within the this compound structure, arising from the benzoyl group attached to the indole core, is a key feature for chromophoric properties. This conjugation can be further extended through chemical modifications, leading to the development of novel dyes and pigments with tailored absorption and emission characteristics. For instance, conjugated thiophene-fused isatin dyes have been synthesized through intramolecular direct arylation, demonstrating the potential of the isatin scaffold in creating new classes of organic dyes. unipv.it
Exploration of Electron Acceptor Properties
The indane-1,3-dione scaffold, a close structural relative of the dione (B5365651) portion of this compound, is a well-known electron acceptor. mdpi.com The presence of the electron-withdrawing benzoyl group at the 1-position of the indole ring in this compound is expected to enhance its electron-accepting character. This property is crucial for applications in organic electronics, where such molecules can be used as n-type semiconductors in organic field-effect transistors (OFETs) and as acceptor materials in organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the benzoyl or indole rings makes these compounds promising candidates for the rational design of new electronic materials.
Integration in Novel Synthetic Methodologies
The unique reactivity of this compound has led to its incorporation into novel synthetic strategies, expanding the toolbox of organic chemists. One-pot multicomponent reactions are a powerful tool for the efficient synthesis of complex molecules, and this compound derivatives have been successfully employed in such reactions. For example, a convenient one-pot multicomponent approach was developed for the synthesis of novel 2-aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones using 2-amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, and various aromatic aldehydes. researchgate.net This demonstrates the utility of the 1-benzoyl-indole scaffold in domino reactions, where multiple bond-forming events occur in a single synthetic operation. Such methodologies are highly desirable for their atom economy, reduced waste generation, and operational simplicity.
Applications in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step, which is efficient in terms of time, resources, and atom economy. wikipedia.org The isatin scaffold, particularly when N-acylated, is an excellent substrate for MCRs due to the high reactivity of its C3-carbonyl group. uevora.pt
One of the primary reactions involving N-acyl isatins like this compound is the ring-opening reaction with nucleophiles. The N-benzoyl group enhances the electrophilicity of the C2-carbonyl, facilitating nucleophilic attack and cleavage of the amide bond. mdpi.com For instance, the reaction of N-acetylisatin with various amines leads to the formation of α-ketoamides. This transformation can be considered a two-component reaction but serves as a foundational step in more complex MCR sequences. mdpi.com
A notable MCR involving N-acyl isatins is the Halberkann variant of the Pfitzinger reaction. In this reaction, N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The classic Pfitzinger reaction itself involves the condensation of isatin with a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgnih.gov The use of an N-acyl derivative modifies the reaction pathway.
Another significant class of MCRs involving the isatin core is the 1,3-dipolar cycloaddition of azomethine ylides. These ylides can be generated in situ from the condensation of isatin with an amino acid. The subsequent reaction with a dipolarophile in a three-component fashion yields complex spiro-pyrrolidine oxindole (B195798) derivatives, which are scaffolds of significant interest in medicinal chemistry. mdpi.com While specific examples detailing this compound in these cycloadditions are not prevalent in the literature, the reactivity is well-established for N-substituted isatins, such as N-benzyl isatin, which undergoes a three-component reaction with L-proline and alkyl propiolates.
The following table summarizes a representative multi-component reaction involving an N-acyl isatin derivative, illustrating the typical role of this scaffold in generating molecular complexity.
| Reaction Type | Reactants | Product | Key Features | Reference |
| N-Acylisatin Ring Opening | 1-Acetyl-1H-indole-2,3-dione, 4-Aminobenzoic acid | 4-(2-(2-Acetamidophenyl)-2-oxoacetamido)benzoic acid | Ring-opening of the dione by an amine nucleophile to form a complex α-ketoamide. | mdpi.com |
| Pfitzinger Reaction (Halberkann Variant) | N-Acyl Isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid | Base-mediated reaction of an N-acyl isatin leading to a quinoline derivative. | wikipedia.org |
| 1,3-Dipolar Cycloaddition | Isatin, Sarcosine, Olefinic/Acetylenic Dipolarophile | Spiro[indoline-3,2'-pyrrolidine]-2-one derivatives | In-situ generation of an azomethine ylide followed by cycloaddition to create complex spiro-heterocycles. | mdpi.com |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in modern chemistry, particularly in drug discovery, that involves modifying a complex molecule at a late step in its synthesis. chemrxiv.org This approach avoids the need for de novo synthesis for each new derivative, saving considerable time and resources. acs.org The application of LSF to a scaffold like this compound offers the potential to rapidly generate a library of analogues for structure-activity relationship studies.
The indole nucleus is a common target for LSF, with numerous methods developed for site-selective C-H functionalization. chim.it For a molecule like this compound, LSF strategies could target several positions:
The Benzene (B151609) Ring of the Indole Core (C4, C5, C6, C7): Transition-metal-catalyzed C-H activation is a primary tool for this purpose. The existing N-benzoyl group, while primarily an activating group for the dione, could exert electronic or steric influences on the regioselectivity of C-H functionalization on the fused benzene ring.
The Benzoyl Group: The phenyl ring of the benzoyl substituent could itself be a target for C-H functionalization, leading to a different set of derivatives.
Skeletal Editing: Advanced LSF techniques can modify the core heterocyclic skeleton. For example, a recently developed method allows for a nitrogen atom to be inserted into the indole scaffold to generate quinazolines, which are bioisosteres of the original indole. chemrxiv.org Applying such a strategy to this compound could potentially yield novel quinazoline-2,3-dione structures.
The key challenges in the LSF of this compound would be achieving high chemoselectivity and regioselectivity due to the presence of multiple reactive sites, including two carbonyl groups, an amide, and several C-H bonds on two different aromatic rings. Directing groups are often employed to control the site of functionalization in indole systems, allowing for selective modification at positions like C2, C4, or C7. chim.it
The table below outlines potential LSF strategies applicable to the this compound scaffold based on established indole chemistry.
| LSF Strategy | Target Site | Potential Transformation | Example from General Indole Chemistry | Reference |
| C-H Acylation | Indole C2-position | Introduction of an acyl group using an aldehyde. | Dual C-H activation/photoredox catalysis allows for C2-acylation of N-pyrimidylindoles. | beilstein-journals.org |
| C-H Alkenylation | Indole C4-position | Introduction of an alkene moiety. | Pd-catalyzed olefination at the C4 position of tryptophan residues. | chim.it |
| Skeletal Editing | Indole Core | Nitrogen atom insertion into the five-membered ring. | Transformation of silyl-protected indoles into quinazolines. | chemrxiv.org |
| C-H Arylation | Indole Benzene Ring | Introduction of an aryl group via C-H/C-H coupling. | Direct arylation of indole derivatives at various positions. | acs.org |
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of 1-Benzoyl-1H-indole-2,3-dione and its derivatives, while established, presents ongoing opportunities for improvement in terms of efficiency and sustainability. Traditional methods often rely on harsh reagents and produce significant waste. Future research is increasingly focused on developing greener synthetic pathways. periodicodimineralogia.it
Key areas of development include:
Catalytic Approaches: The use of transition metal catalysts, such as palladium and copper, in cross-coupling reactions is being explored to introduce complex functional groups with greater precision and efficiency. periodicodimineralogia.it
Green Chemistry Principles: A growing emphasis on environmental sustainability is driving the adoption of eco-friendly synthetic methods. This includes the use of renewable reagents, microwave-assisted heating, and enzymatic catalysis to minimize the environmental impact of chemical production. periodicodimineralogia.it For instance, the development of continuous-flow processes offers a safer and more efficient alternative to traditional batch methods for synthesizing related heterocyclic compounds. rsc.org
Exploration of Undiscovered Reactivity Patterns of the 1-Benzoyl Moiety
The benzoyl group at the N1-position of the indole-2,3-dione core significantly influences the molecule's electronic properties and reactivity. While some reactions involving this moiety are known, a vast landscape of its chemical behavior remains to be explored. The isatin (B1672199) core itself is known for a variety of reactions, including oxidation, ring expansion, Friedel-Crafts reactions, and aldol (B89426) condensations, which lead to a diverse array of biologically important molecules. nih.govnih.gov
Future investigations could focus on:
Novel Transformations: Uncovering new reactions that selectively target the benzoyl group without altering the indole-2,3-dione scaffold could lead to the synthesis of novel derivatives with unique properties.
Influence on Isatin Core Reactivity: A deeper understanding of how the N-benzoyl group modulates the reactivity of the C2 and C3 carbonyl groups of the isatin core is crucial. nih.gov This could enable more precise control over reactions at these positions, leading to the synthesis of complex spirocyclic and other heterocyclic systems. nih.gov
Comparative Reactivity Studies: Systematic studies comparing the reactivity of this compound with other N-substituted isatins would provide valuable insights into the electronic and steric effects of the benzoyl group.
Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The application of advanced spectroscopic and computational techniques will be instrumental in elucidating the intricate details of reactions involving this compound.
| Technique | Application in Studying this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular formulas of reaction intermediates and products. acs.org |
| Multinuclear NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation of reactants, intermediates, and final products. acs.orgmdpi.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of key functional groups and monitoring reaction progress. acs.orgacs.org |
| Density Functional Theory (DFT) Calculations | Modeling reaction pathways, predicting transition states, and understanding electronic structures. researchgate.net |
By combining experimental data from these techniques with computational modeling, researchers can gain unprecedented insights into the mechanistic pathways of reactions, paving the way for more rational and efficient synthetic strategies.
Design of Novel Molecular Architectures Based on the this compound Framework
The this compound scaffold serves as a versatile building block for the construction of more complex and functionally diverse molecular architectures. mdpi.com The inherent reactivity of the isatin core allows for its incorporation into a wide range of heterocyclic systems. nih.gov
Future design strategies are likely to include:
Molecular Hybridization: Combining the this compound pharmacophore with other known bioactive scaffolds to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.com
Scaffold Modification and Diversification: Systematic modification of the benzoyl ring and the indole (B1671886) core will continue to be a key strategy for generating libraries of new compounds. acs.org The synthesis of spiro-oxindole derivatives, for example, has been a fruitful area of research. acs.org
Reaction-Based de novo Design: Utilizing computational tools to design novel molecules by combining building blocks based on known chemical reactions can accelerate the discovery of new compounds with desired properties.
The continued exploration of these research directions holds the promise of unlocking the full potential of this compound, leading to the development of new synthetic methodologies and the discovery of novel molecules with a wide range of applications.
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzoyl-1H-indole-2,3-dione in laboratory settings?
The compound is typically synthesized via acylation of indole-2,3-dione using benzoyl chloride or its derivatives under basic conditions. A phase-transfer catalysis approach (e.g., using TBAB and K₂CO₃ in DMF) can enhance reactivity, as seen in analogous syntheses of chloro-substituted indoline-2,3-dione derivatives . Purification often involves column chromatography (ethyl acetate/hexane eluent) and spectroscopic validation (¹H/¹³C NMR, IR).
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm benzoyl group integration and indole scaffold substitution patterns.
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700–1750 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion verification and fragmentation analysis.
X-ray crystallography (using SHELXL ) is recommended for absolute structural confirmation.
Q. How is the antibacterial activity of this compound derivatives assessed experimentally?
Standard protocols involve:
- In vitro assays : Testing against Gram-positive/negative bacteria (e.g., Enterobius vermicularis, Fasciola hepatica) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Control comparisons : Using reference drugs (e.g., piperazine hydrate) to benchmark efficacy.
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound derivatives be resolved during refinement?
Use SHELXL’s robust refinement features:
Q. What experimental design principles guide structure-activity relationship (SAR) studies for antibacterial indole-2,3-dione derivatives?
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -F, -NO₂, -OCH₃) at positions 5, 6, or 7 to modulate lipophilicity (ClogP) and bioavailability .
- Docking studies : Prioritize targets (e.g., bacterial enzymes) using molecular modeling to rationalize inhibitory effects.
- In vitro validation : Correlate substituent effects with MIC trends .
Q. What strategies optimize reaction yields in benzoylation of indole-2,3-dione scaffolds?
Q. How are organocatalytic methods applied to functionalize indole-2,3-dione derivatives asymmetrically?
Chiral organocatalysts (e.g., proline derivatives) enable enantioselective Diels-Alder or Michael additions. For example, α,β-unsaturated esters react with indole-2,3-diones via hydrogen-bonding activation, achieving stereocontrol in cycloadditions .
Q. What computational tools are used to predict the pharmacokinetic properties of this compound analogs?
- ADMET prediction : Tools like SwissADME calculate logP, solubility, and CYP450 interactions.
- Molecular dynamics (MD) : Simulate membrane permeability and target binding stability.
Methodological Troubleshooting
Q. How to address low purity in synthesized this compound?
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- HPLC purification : Apply reverse-phase C18 columns with acetonitrile/water gradients.
Q. What steps mitigate toxicity risks during handling of indole-2,3-dione derivatives?
- PPE : Gloves, lab coats, and fume hoods are mandatory.
- Waste management : Segregate halogenated byproducts for professional disposal .
Emerging Research Directions
Q. How can this compound be integrated into drug discovery pipelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
